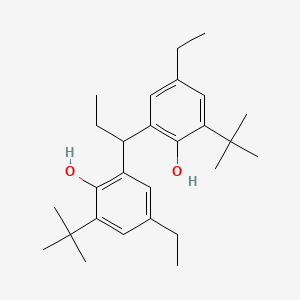
Phenol, 2,2'-propylidenebis[6-(1,1-dimethylethyl)-4-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2,2’-propylidenebis[6-(1,1-dimethylethyl)-4-ethyl-] is an organic compound with the molecular formula C25H36O2. It is a type of bisphenol, characterized by the presence of two phenol groups connected by a propylidene bridge. This compound is known for its antioxidant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,2’-propylidenebis[6-(1,1-dimethylethyl)-4-ethyl-] typically involves the reaction of 2,6-di-tert-butylphenol with acetone in the presence of an acid catalyst. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the phenol groups to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified through distillation and crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2,2’-propylidenebis[6-(1,1-dimethylethyl)-4-ethyl-] undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The phenol groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the reagents used.
Scientific Research Applications
Phenol, 2,2’-propylidenebis[6-(1,1-dimethylethyl)-4-ethyl-] has several applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Studied for its potential antioxidant properties in biological systems.
Medicine: Investigated for its potential use in preventing oxidative stress-related diseases.
Industry: Used as a stabilizer in plastics, rubber, and other materials to enhance their durability and lifespan.
Mechanism of Action
The antioxidant properties of Phenol, 2,2’-propylidenebis[6-(1,1-dimethylethyl)-4-ethyl-] are attributed to its ability to donate hydrogen atoms from the phenol groups, neutralizing free radicals and preventing oxidative damage. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized through redox reactions.
Comparison with Similar Compounds
Similar Compounds
- Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-methyl-]
- Phenol, 2,6-bis(1,1-dimethylethyl)-
- Phenol, 2-(1,1-dimethylethyl)-
Uniqueness
Phenol, 2,2’-propylidenebis[6-(1,1-dimethylethyl)-4-ethyl-] is unique due to its specific structure, which provides enhanced antioxidant properties compared to other similar compounds. The presence of the propylidene bridge and the ethyl groups contribute to its stability and effectiveness as an antioxidant.
Properties
CAS No. |
748158-86-3 |
|---|---|
Molecular Formula |
C27H40O2 |
Molecular Weight |
396.6 g/mol |
IUPAC Name |
2-tert-butyl-6-[1-(3-tert-butyl-5-ethyl-2-hydroxyphenyl)propyl]-4-ethylphenol |
InChI |
InChI=1S/C27H40O2/c1-10-17-13-20(24(28)22(15-17)26(4,5)6)19(12-3)21-14-18(11-2)16-23(25(21)29)27(7,8)9/h13-16,19,28-29H,10-12H2,1-9H3 |
InChI Key |
IJPADKAWBSKDLL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C(=C1)C(C)(C)C)O)C(CC)C2=C(C(=CC(=C2)CC)C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


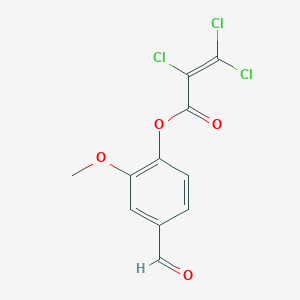

![Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-2-methyl-2-phenyl-](/img/structure/B12539385.png)
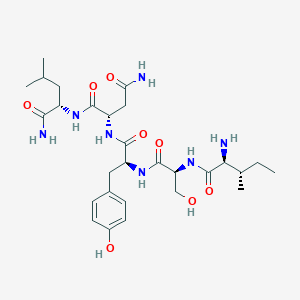
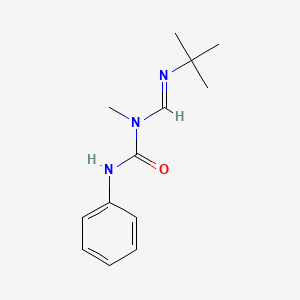

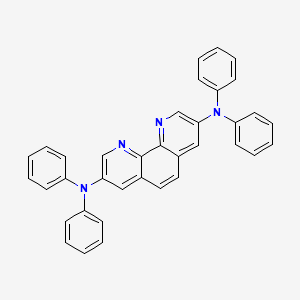
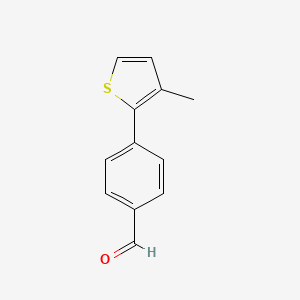
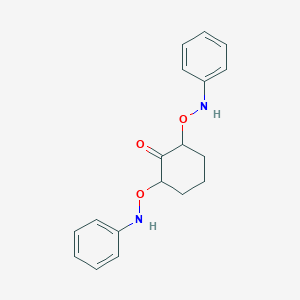
![1-Benzyl-3-[(4-chlorobenzene-1-sulfonyl)oxy]pyridin-1-ium chloride](/img/structure/B12539427.png)
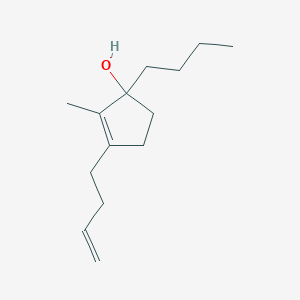
![1-[4-(Methylsulfanyl)naphthalen-1-yl]propan-1-one](/img/structure/B12539442.png)
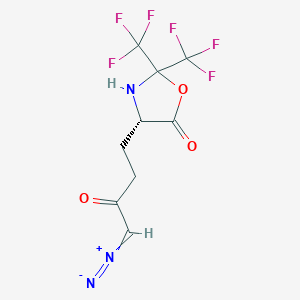
![3-{[tert-Butyl(diphenyl)silyl]oxy}-3-oxopropanoate](/img/structure/B12539457.png)
